

# 5-Bromo-1,3-benzodioxole: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-1,3-benzodioxole

Cat. No.: B1209508

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CAS Number: 2635-13-4

Synonyms: 4-Bromo-1,2-(methylenedioxy)benzene, 1-Bromo-3,4-(methylenedioxy)benzene, 5-Bromobenzo[d][1][2]dioxole[3]

This technical guide provides a comprehensive overview of **5-Bromo-1,3-benzodioxole**, a versatile organic compound with significant applications in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications.

## Physicochemical and Spectroscopic Properties

**5-Bromo-1,3-benzodioxole** is a colorless to pale orange liquid at room temperature.[3] It is a key intermediate in various synthetic processes due to its unique molecular structure.[3] Below is a summary of its key physicochemical properties.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrO <sub>2</sub>	[3][4]
Molecular Weight	201.02 g/mol	[5][6]
Appearance	Colorless to pale orange liquid	[3]
Density	1.669 g/mL at 25°C	[3]
Boiling Point	85-86°C at 1 mm Hg	[3]
Flash Point	> 230°F	[3]
Refractive Index	n <sub>20/D</sub> 1.583	[3]
Purity	Typically ≥ 98%	[7][8]
Water Content	≤ 0.50%	[3]

## Spectroscopic Data

While specific spectra for **5-Bromo-1,3-benzodioxole** are not readily available in the provided search results, the expected spectroscopic characteristics can be inferred from its structure and comparison with similar compounds like 5-Bromo-6-nitro-1,3-benzodioxole.

- <sup>1</sup>H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, and a characteristic singlet for the two protons of the methylenedioxy group (-OCH<sub>2</sub>O-).
- <sup>13</sup>C NMR: The spectrum should display distinct signals for the carbons of the benzodioxole ring system. The carbon atom attached to the bromine would appear in a characteristic range.
- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for aromatic C-H stretching, C-O stretching of the ether linkages, and a C-Br stretching vibration.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M<sup>+</sup>) and an M+2 peak of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.

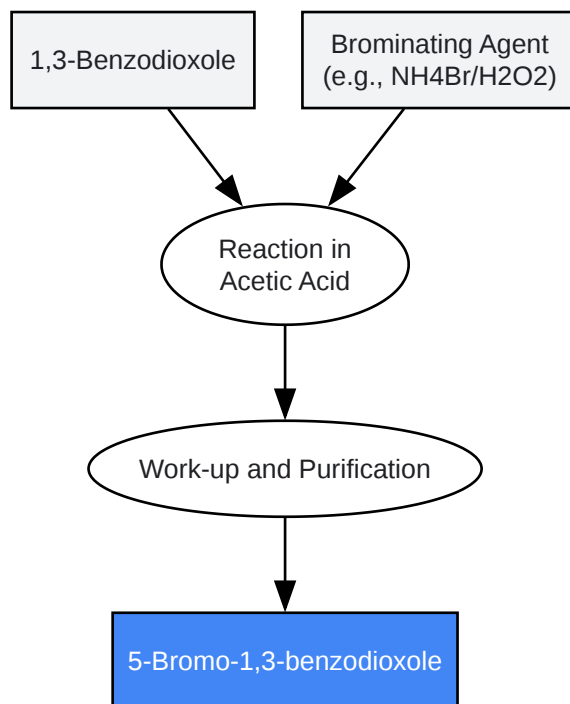
## Synthesis and Reactivity

**5-Bromo-1,3-benzodioxole** is typically synthesized via the bromination of 1,3-benzodioxole. Its reactivity is characteristic of an aromatic bromide, making it a valuable substrate for a variety of organic transformations.

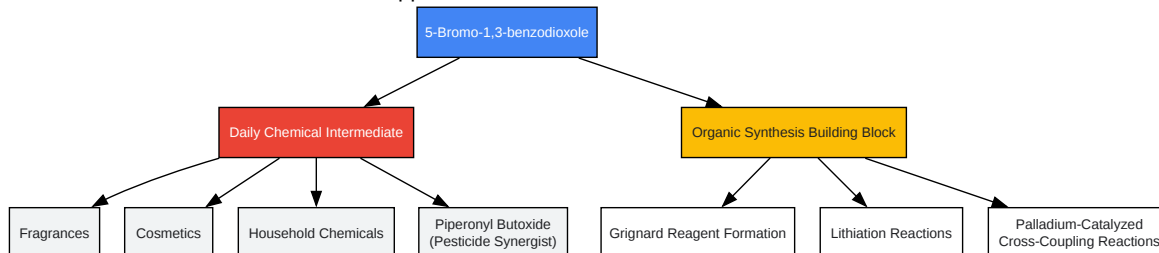
## Synthetic Workflow

The synthesis of **5-Bromo-1,3-benzodioxole** from 1,3-benzodioxole can be represented by the following workflow:

## Synthetic Workflow for 5-Bromo-1,3-benzodioxole



## Applications of 5-Bromo-1,3-benzodioxole



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)